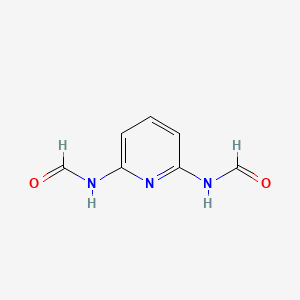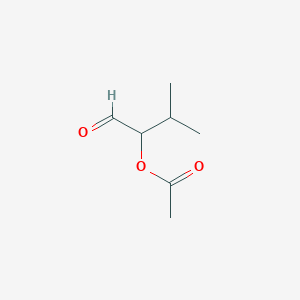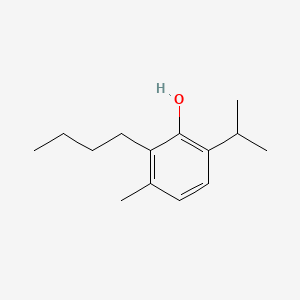
2-Chloro-6-fluorobenzoyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluorobenzoyl isothiocyanate is a chemical compound with the molecular formula C₈H₃ClFNOS and a molecular weight of 215.63 g/mol It is a derivative of benzoyl isothiocyanate, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 2-chloro-6-fluorobenzoyl isothiocyanate, can be achieved through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of amine catalysts . These reactions typically require moderate heating and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using readily available starting materials. The use of thiophosgene, despite its toxicity, is prevalent due to its efficiency in converting amines to isothiocyanates. Recent advancements have focused on developing safer and more sustainable methods, such as the catalytic sulfurization of isocyanides .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-fluorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve moderate heating and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from reactions with this compound include thioureas, ureas, and other nitrogen-containing compounds. These products are often valuable intermediates in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluorobenzoyl isothiocyanate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and thioureas.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluorobenzoyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (–N=C=S) can react with amino and thiol groups in biological molecules, leading to the formation of thiourea and other derivatives . This reactivity underlies its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Used in amino acid sequencing and organic synthesis.
Fluorescein isothiocyanate: Widely used in biochemical assays for labeling proteins and other biomolecules.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness
2-Chloro-6-fluorobenzoyl isothiocyanate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and potentially its efficacy in various applications .
Eigenschaften
CAS-Nummer |
73945-68-3 |
|---|---|
Molekularformel |
C8H3ClFNOS |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
2-chloro-6-fluorobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3ClFNOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |
InChI-Schlüssel |
VNNYWIAQQQXYOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


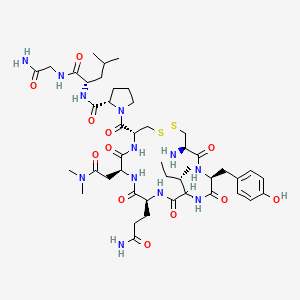

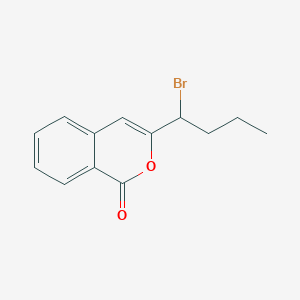
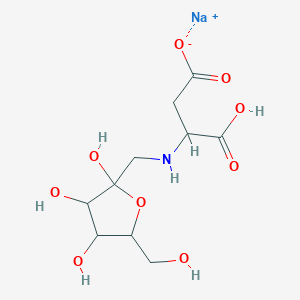
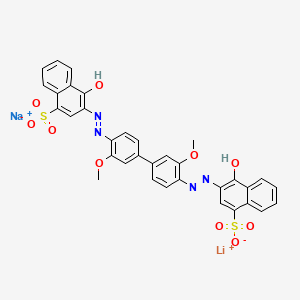
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)

